
Levodropropizine
Overview
Description
Levodropropizine is a peripherally acting antitussive agent, commonly used as a cough suppressant. It is the levo isomer of dropropizine and does not act on the central nervous system, which helps avoid side effects such as constipation or respiratory depression that are often associated with opioid antitussives like codeine .
Mechanism of Action
Target of Action
Levodropropizine primarily targets neuropeptides . Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are known to have a broad range of functions, including acting as neurotransmitters and neuromodulators .
Mode of Action
This compound is a non-narcotic, non-centrally acting antitussive that inhibits the cough reflex triggered by neuropeptides . It carries out its antitussive activity through an inhibitory action on C-fibres . Specifically, it has been found to inhibit the release of sensor neuropeptides from C-fibres "in vitro" . This interaction with its targets leads to a decrease in the excitability of tracheobronchial receptors, thus suppressing the cough reflex .
Biochemical Pathways
It is known that the drug works peripherally, inhibiting the afferent pathways that mediate the generation of the cough reflex . This suggests that this compound may affect the signaling pathways associated with these afferent nerves and the transmission of the cough reflex.
Pharmacokinetics
It is known that this compound has high bioavailability and is rapidly distributed . The reported mean elimination half-life (T1/2) of this compound is approximately 2.3 hours , suggesting rapid elimination after absorption in the body.
Result of Action
The primary molecular and cellular effect of this compound’s action is the suppression of the cough reflex . By inhibiting the release of sensor neuropeptides from C-fibres, this compound reduces the excitability of tracheobronchial receptors, which in turn suppresses the cough reflex .
Action Environment
For instance, as eosinophil levels and body surface area (BSA) increase, this compound plasma exposure increases and decreases, respectively . This suggests that individual physiological characteristics and potentially other environmental factors could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Levodropropizine carries out its antitussive activity through an inhibitory action on C-fibres . It has been shown to inhibit the release of sensor neuropeptides from C-fibres in vitro .
Cellular Effects
This compound has been found to be effective in controlling cough, with statistically significant better overall efficacy outcomes vs. central antitussive drugs (codeine, cloperastine, dextromethorphan) in terms of reducing cough intensity, frequency, and nocturnal awakenings .
Molecular Mechanism
This compound acts as a peripheral antitussive, with no action in the central nervous system . It exerts its effects at the molecular level mainly through the inhibition of the cough reflex triggered by neuropeptides .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed through the gastrointestinal tract, with the time required to reach maximum drug concentration (Tmax) ranging from 0.25 to 2 hours . More than 50% of all sampling points were tightly set within 2 hours after administration .
Metabolic Pathways
This compound undergoes extensive biotransformation and is widely distributed throughout the body
Transport and Distribution
This compound is reported to have a linear pharmacokinetic profile in the dose range of 30 to 90 mg . The volume of distribution (V/F) was 211 ± 46 L, suggesting an extensive distribution of this compound throughout the body, especially to peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levodropropizine can be synthesized by reacting N-phenylpiperazine with R-(-)-3-chloro-1,2-propanediol in the presence of a catalyst such as sodium hydroxide. This reaction is carried out in water as a medium to obtain a crude product, which is then refined to produce the final compound .
Industrial Production Methods: In industrial settings, this compound is often prepared in the form of tablets or capsules. The preparation involves mixing this compound with pharmaceutical adjuvants such as hydroxypropyl methylcellulose, polyethylene glycol, titanium dioxide, and ethanol. This mixture is then processed into solid forms that are easy to carry and store .
Chemical Reactions Analysis
Types of Reactions: Levodropropizine undergoes various chemical reactions, including substitution reactions. It is a member of the class of N-arylpiperazines, where the amino hydrogen is replaced by a 2,3-dihydroxypropyl group .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-phenylpiperazine, R-(-)-3-chloro-1,2-propanediol, and sodium hydroxide. The reaction conditions typically involve aqueous media and controlled temperatures to ensure the desired product is obtained .
Major Products Formed: The major product formed from the synthesis of this compound is the refined compound itself, which is then used in various pharmaceutical formulations .
Scientific Research Applications
Levodropropizine has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used as a non-narcotic, non-centrally acting antitussive agent that inhibits the cough reflex triggered by neuropeptides . Research has also explored its pharmacokinetic diversity and potential therapeutic advantages, especially in relation to eosinophil levels and clinical indications . Additionally, this compound is used in the development of various formulations for symptomatic relief of acute and chronic bronchitis .
Comparison with Similar Compounds
Levodropropizine is often compared with other antitussive agents such as codeine and levocloperastine. Unlike codeine, this compound does not cause central nervous system depression or other opioid-related side effects . Levocloperastine, another antitussive, acts on both the central bulbar cough center and peripheral receptors, whereas this compound primarily acts peripherally . Other similar compounds include phenylpiperazines, which share a similar chemical structure but may have different pharmacological properties .
Similar Compounds
- Codeine
- Levocloperastine
- Phenylpiperazines
This compound stands out due to its peripheral action and minimal side effects, making it a preferred choice for treating cough without the risks associated with central nervous system depressants.
Properties
IUPAC Name |
(2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWPYVOOKLBCG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@@H](CO)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023210 | |
| Record name | Levodropropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99291-25-5 | |
| Record name | Levodropropizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99291-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levodropropizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levodropropizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levodropropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVODROPROPIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O31P6T4G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Levodropropizine is a non-opioid antitussive agent that acts primarily on the peripheral nervous system. It inhibits the release of sensory neuropeptides, particularly from C-fibers in the airways, which are responsible for triggering the cough reflex. [, , , ]
A: The molecular formula of this compound is C13H20N2O2. Its molecular weight is 236.32 g/mol. []
ANone: Yes, studies have utilized various spectroscopic techniques to characterize this compound. These include:
- X-ray crystallography: Used to confirm the crystal structure. []
- FTIR (Fourier-transform infrared spectroscopy): Provides information about functional groups and bonding. [, ]
- NMR (Nuclear Magnetic Resonance) spectroscopy: Offers detailed structural information. [, ]
A: While detailed SAR studies are limited in the provided research, the peripheral antitussive activity is attributed to the specific stereochemistry of this compound (S-enantiomer). Its racemic mixture, Dropropizine, exhibits a higher incidence of central side effects, highlighting the importance of the S-configuration for a favorable therapeutic profile. [, ]
ANone: this compound is available in various formulations, including:
- Syrup: A common formulation for both adults and children. [, , , , ]
- Tablets: Including immediate-release and controlled-release formulations for twice-daily dosing. [, , ]
- Buccal tablets: Designed for faster absorption through the buccal mucosa. [, ]
- Drops: Another option for oral administration. []
- Orally disintegrating tablets: Allow for quick dissolution and absorption in the mouth. [, ]
A: The controlled-release formulation of this compound (90 mg twice daily) has been shown to have comparable pharmacokinetic properties to the immediate-release formulation (60 mg three times daily). This means that the controlled-release formulation can maintain similar drug levels in the body with less frequent dosing, potentially improving patient compliance. [, ]
ANone: Yes, research indicates the use of:
- Cyclodextrin inclusion complexation: This technique enhances the aqueous solubility and dissolution rate of this compound, making it more readily absorbed in the gastrointestinal tract. []
- Clathrate dispersible tablets: Combine inclusion and dispersion technologies to mask the bitter taste of the drug, enhance dispersibility, and improve the overall palatability of the formulation. []
A: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.5-1 hour. Food intake may delay the rate but not the extent of absorption of the controlled-release formulation. [, , , , ]
A: While specific details are limited in the provided research, studies in beagles suggest that this compound is widely distributed throughout the body. []
ANone: Yes, research suggests that:
- Eosinophil levels: Higher eosinophil levels have been associated with increased plasma exposure to this compound. []
- Body surface area (BSA): Increased BSA has been linked to decreased plasma exposure to this compound. []
A: Numerous studies, including randomized controlled trials and meta-analyses, have demonstrated the efficacy of this compound in reducing cough frequency, severity, and nocturnal awakenings in both adults and children. [, , , , , , , ]
ANone: Yes, this compound has been compared to other antitussive agents in clinical trials, demonstrating:
- Comparable or superior efficacy to central antitussives: Studies have shown similar or better efficacy compared to drugs like Dextromethorphan, Codeine, and Dihydrocodeine, with a potentially more favorable tolerability profile. [, , , , , ]
- Greater efficacy compared to placebo: this compound consistently outperforms placebo in reducing cough symptoms. [, , ]
A: Yes, early studies employed animal models like anaesthetized guinea pigs and rabbits to investigate the antitussive properties of this compound, confirming its efficacy against mechanically and electrically induced coughing. []
A: this compound is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , ]
ANone: Various analytical methods have been employed for the quantification of this compound, primarily:
- UV detection: Utilized for quantifying this compound in various formulations. [, , , ]
- Fluorescence detection: Offers higher sensitivity for pharmacokinetic studies. [, , , ]
- Mass spectrometry (MS): Provides high selectivity and sensitivity, often used in tandem with HPLC (LC-MS/MS) for pharmacokinetic analysis and impurity profiling. [, , ]
- Chemiluminescence detection: Utilized in a flow injection analysis system for sensitive detection of this compound. []
ANone: Studies indicate that the formulation significantly influences the dissolution and solubility of this compound:
- Cyclodextrin inclusion complexes: Show enhanced aqueous solubility and dissolution rate compared to plain drug powder, potentially leading to improved bioavailability. []
- Dispersible tablets: Designed for rapid disintegration and dissolution in the oral cavity, offering faster absorption and onset of action. [, , ]
A: Yes, the developed analytical methods have undergone validation following guidelines from the International Conference on Harmonization (ICH) and other regulatory agencies, ensuring accuracy, precision, linearity, robustness, and specificity. [, , , , , , , , ]
A: While generally safe, this compound has been associated with allergic reactions, including rare cases of anaphylaxis. These reactions are thought to be IgE mediated, indicating an immune system response to the drug. [, , ]
ANone: Several alternative antitussive agents exist, including:
- Peripherally acting antitussives: Like Cloperastine and Moxaverdine, which act on the peripheral nervous system similarly to this compound. []
A: Initial research focused on this compound's antitussive activity compared to its racemic mixture, Dropropizine, highlighting its improved safety profile due to reduced central nervous system effects. [, , ] Subsequent research explored its mechanism of action, pharmacokinetics, and efficacy in various cough etiologies, establishing it as a valuable alternative to traditional antitussives. [1-3, 5, 8, 9, 11, 12, 16, 19, 24, 25, 28, 29]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
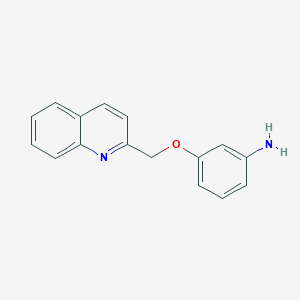
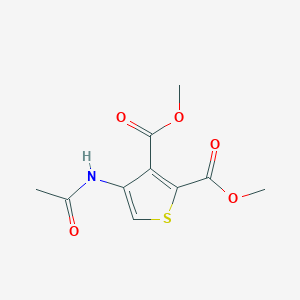



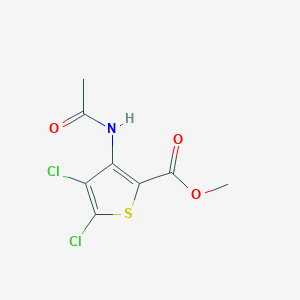
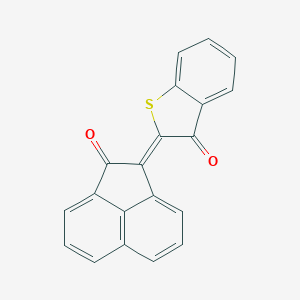

![5,7-Dichloro-4-[(4-phenoxyphenyl)methylamino]quinoline-2-carboxylic acid](/img/structure/B346762.png)
![3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL](/img/structure/B346765.png)


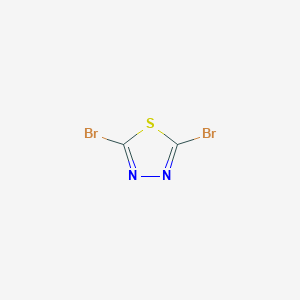
![3-(4-methoxyphenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B346770.png)
